molecular formula C11H16BrNO3 B6286784 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine CAS No. 2635937-11-8

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine

Cat. No.: B6286784
CAS No.: 2635937-11-8
M. Wt: 290.15 g/mol
InChI Key: JYGASBCTTVZFDL-UHFFFAOYSA-N
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Description

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, diethoxymethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine typically involves the bromination of 4-(diethoxymethyl)-2-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine aldehydes or carboxylic acids.

    Reduction Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine without the bromine atom.

Scientific Research Applications

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the diethoxymethyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethoxymethyl)-2-methoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-2-methoxypyridine:

    4-(Diethoxymethyl)-2-methylpyridine: Substitutes the methoxy group with a methyl group, altering its chemical properties and reactivity.

Uniqueness

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine is unique due to the presence of both the bromine atom and the diethoxymethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-(diethoxymethyl)-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGASBCTTVZFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NC=C1Br)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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